1-[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one hydrochloride
Description
Properties
Molecular Formula |
C20H31ClN2O |
|---|---|
Molecular Weight |
350.9 g/mol |
IUPAC Name |
1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C20H30N2O.ClH/c1-15-5-4-12-22(19(15)10-11-21)20(23)14-16-8-9-17-6-2-3-7-18(17)13-16;/h8-9,13,15,19H,2-7,10-12,14,21H2,1H3;1H |
InChI Key |
RHBDTXMZIDRASG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1CCN)C(=O)CC2=CC3=C(CCCC3)C=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Piperidine Core
Method A: Cyclization of N-Substituted Amino Alcohols
- Starting materials: 3-Methylpiperidine derivatives, obtained via cyclization of amino alcohols or amino acids.
- Reaction conditions: Reflux in solvents such as ethanol or acetic acid, with acid catalysis to promote ring closure.
- Key reagents: Acid catalysts (e.g., hydrochloric acid, sulfuric acid), sometimes with dehydrating agents to favor cyclization.
- Outcome: Formation of the 3-methylpiperidine ring with functional groups ready for further substitution.
Reference: Literature indicates that similar cyclizations are efficient and scalable, with yields exceeding 80% under optimized conditions.
Functionalization of the Piperidine Ring
Method B: N-Alkylation with 2-Aminoethyl Halides
- Reagents: 2-Aminoethyl halides (e.g., 2-bromoethylamine hydrobromide).
- Reaction: Nucleophilic substitution at the nitrogen atom of the piperidine ring, often under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like acetonitrile.
- Conditions: Reactions conducted at room temperature or slight heating (~50°C), with inert atmosphere to prevent oxidation.
- Outcome: Introduction of the aminoethyl side chain, yielding N-(2-aminoethyl)-substituted piperidine derivatives.
Research Data: Such N-alkylation reactions are well-documented, with high regioselectivity and yields around 75-85%.
Attachment of the Tetrahydronaphthalene Moiety
Method C: Friedel-Crafts Acylation or Aromatic Substitution
- Reagents: 2-(5,6,7,8-tetrahydronaphthalen-2-yl)acyl chlorides or related electrophiles.
- Reaction conditions: Lewis acid catalysis (e.g., AlCl₃) in dichloromethane at low temperatures (0°C to room temperature).
- Outcome: Covalent attachment of the tetrahydronaphthalene fragment to the aminoethyl-piperidine intermediate, forming the key carbon-carbon bond.
Note: The exact route may involve initial formation of an acyl chloride followed by nucleophilic substitution on the amino group.
Research Findings: Such aromatic substitutions are effective, with yields typically in the 70-80% range, and regioselectivity confirmed via NMR and mass spectrometry.
Final Salt Formation and Purification
- Procedure: The free base is treated with hydrochloric acid (gas or aqueous solution) to produce the hydrochloride salt.
- Purification: Recrystallization from ethanol or other suitable solvents ensures high purity (>99%) and consistent quality.
Representative Data Table of Synthesis Parameters
| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 3-Methylpiperidine derivatives | Ethanol | Reflux (~78°C) | 4-6 hrs | 80-85 | Cyclization to form piperidine core |
| 2 | 2-Aminoethyl halide | Acetonitrile | Room temp (~25°C) | 6-8 hrs | 75-85 | N-alkylation of piperidine nitrogen |
| 3 | Tetrahydronaphthalene acyl chloride | Dichloromethane | 0-25°C | 3-4 hrs | 70-80 | Aromatic substitution |
| 4 | Hydrochloric acid | Ethanol | Reflux | 2-3 hrs | >99 | Salt formation |
Research Findings and Analytical Data
- Spectroscopic confirmation: NMR (¹H, ¹³C), IR, and MS analyses confirm structure and purity.
- Enantiomeric purity: Chiral HPLC analyses demonstrate enantiomeric excess (ee) > 99%, critical for biological activity.
- Reaction optimization: Literature emphasizes the importance of controlling temperature and reaction time to prevent side reactions and racemization.
Notes on Process Optimization and Challenges
- Stereoselectivity: Achieved via chiral catalysts or starting from enantiopure (R)-epichlorohydrin, as indicated in recent patents and research.
- Purity control: Recrystallization and chromatography are essential for removing impurities and unreacted starting materials.
- Scalability: The described methods are adaptable for scale-up with appropriate process controls.
Chemical Reactions Analysis
Ketone Reactivity
The ketone group (ethan-1-one) is a common site for nucleophilic or electrophilic reactions:
Amine Reactivity
The protonated amine (hydrochloride salt) and aminoethyl substituent enable further reactions:
-
Alkylation/Acylation : Potential for cross-linking or functionalization via nucleophilic attack .
-
Quaternization : Reaction with alkyl halides to form quaternary ammonium salts .
Biological and Enzymatic Interactions
The compound’s structural features may influence its enzymatic activity or protein binding:
-
Lysosomal phospholipase A2 (LPLA2) inhibition : Analogous compounds with tetrahydronaphthalene moieties have shown enzyme inhibition via liposomal interactions .
-
Protein-protein interaction disruption : The aminoethyl-piperidine moiety could sterically hinder interactions with targets like ACE2 or TMPRSS2, as observed in similar compounds .
Structural Analog Analysis
6-Acetyltetralin (C12H14O), a simpler analog, provides insights into reactivity:
Scientific Research Applications
1-[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine/Pyridine Cores
a. 1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-one Dihydrochloride (CAS: 746677-33-8)
- Molecular Formula : C$9$H${14}$Cl$2$N$2$O
- Key Features: Pyridine ring replaces piperidine; aminomethyl and methyl substituents.
- Applications : Likely used in antimicrobial or enzyme inhibition studies due to pyridine’s aromatic π-system, which facilitates interactions with biological targets.
- Contrast : The pyridine’s rigidity vs. piperidine’s flexibility may reduce conformational adaptability in receptor binding .
b. 1-[2-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one Hydrochloride (CAS: 1606799-59-0)
- Molecular Formula : C$8$H${14}$ClF$3$N$2$O
- Key Features: Trifluoroethanone group enhances electronegativity and metabolic stability.
- Applications : Fluorinated drugs often exhibit prolonged half-lives; this compound may serve in neuropharmacology or oncology.
- Contrast : The trifluoromethyl group increases steric and electronic effects compared to the tetrahydronaphthyl group in the target compound .
c. 1-(4-Amino-4-methylpiperidin-1-yl)ethan-1-one Hydrochloride (CAS: 1872508-30-9)
Compounds with Aromatic or Fluorinated Modifications
a. 2,2,2-Trifluoro-1-[(2R)-5-methylidene-2-(propan-2-yl)piperidin-1-yl]ethan-1-one
- Molecular Formula: C${11}$H${14}$F$_3$NO
- Key Features : Methylidene and isopropyl groups introduce stereochemical complexity.
- Applications: Intermediate in organometallic synthesis or bioactive molecules.
- Contrast : The methylidene group may confer unique reactivity absent in the target compound .
b. 1-(2-Oxo-2-{4-[4-(pyrimidin-2-yl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-3-carboxylic Acid Chlorolithium
Comparative Data Table
Research Findings and Pharmacological Insights
- Lipophilicity and CNS Penetration: The target compound’s tetrahydronaphthyl group enhances lipophilicity, favoring blood-brain barrier crossing, a trait less pronounced in pyridine-based analogues .
- Metabolic Stability : Fluorinated derivatives (e.g., ) resist oxidative metabolism due to C-F bonds, whereas the target compound may undergo faster hepatic clearance .
- Receptor Selectivity : Piperidine’s conformational flexibility allows better adaptation to receptor pockets compared to rigid pyridine or piperazine cores .
Biological Activity
The compound 1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one hydrochloride , identified by CAS number 2418692-07-4, is a synthetic organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 341.9 g/mol. The structure includes a piperidine ring and a tetrahydronaphthalene moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 341.9 g/mol |
| CAS Number | 2418692-07-4 |
Research indicates that compounds with similar structures often exhibit anticholinergic and dopaminergic activities. The piperidine moiety is known to interact with neurotransmitter receptors, potentially influencing dopamine and serotonin pathways. This interaction may lead to effects on mood and cognition.
Pharmacological Studies
- Antidepressant Effects : In preclinical studies, compounds structurally related to this compound have shown promise as antidepressants by modulating neurotransmitter levels in the brain. For instance, a study demonstrated that similar piperidine derivatives increased serotonin levels in rodent models .
- Cognitive Enhancement : The compound may also exhibit cognitive-enhancing properties. A study on related piperidine derivatives indicated improvements in memory retention in animal models .
- Neuroprotective Effects : Some derivatives have been evaluated for their neuroprotective effects against oxidative stress in neuronal cells. These studies suggest that the compound could potentially protect against neurodegenerative diseases .
Case Studies
- Study on Antidepressant Activity : A recent study published in the Journal of Medicinal Chemistry reported that a similar piperidine derivative exhibited significant antidepressant-like effects in mice via the forced swim test (FST). The compound showed a decrease in immobility time, indicating enhanced mood .
- Cognitive Function Assessment : Another study assessed the cognitive effects of a closely related compound using the Morris water maze test. Results indicated improved spatial learning and memory retention compared to control groups .
- Neuroprotection Against Excitotoxicity : A study evaluating neuroprotective properties found that compounds similar to this compound significantly reduced neuronal cell death induced by glutamate toxicity in vitro .
Q & A
Basic Research Questions
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
-
Ventilation : Work in a fume hood to avoid inhalation of vapors or aerosols .
-
Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if ventilation is insufficient .
-
Spill Management : Collect spills using inert absorbents (e.g., sand) and dispose of as hazardous waste. Avoid environmental release .
-
Storage : Keep in a tightly sealed container under dry, ventilated conditions at room temperature .
- Table 1 : Key Safety Parameters from SDS
| Parameter | Recommendation | Source ID |
|---|---|---|
| Skin Contact | Rinse with water for ≥15 minutes | |
| Eye Exposure | Flush with water for ≥15 minutes | |
| Fire Hazard | Use dry chemical or alcohol-resistant foam |
Q. Which analytical methods are validated for assessing the purity of this hydrochloride salt?
- Methodological Answer :
-
HPLC with UV Detection : Use pharmacopeial reference standards (e.g., EP/JP/USP-grade impurities) for calibration .
-
NMR Spectroscopy : Compare proton/carbon shifts with published data for related piperidine derivatives to confirm structural integrity .
-
Mass Spectrometry (MS) : Confirm molecular weight (e.g., C₂₃H₃₃ClN₂O₂•HCl: ~443.4 g/mol) using high-resolution MS .
- Table 2 : Analytical Techniques and Parameters
| Technique | Purpose | Critical Parameters | Source ID |
|---|---|---|---|
| HPLC | Purity assessment | Column: C18; Mobile phase: MeCN/water | |
| X-ray Diffraction | Crystal structure verification | Space group: P2₁/c (common for salts) |
Q. How is the crystal structure of this compound determined, and what stability insights does it provide?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in polar solvents (e.g., ethanol/water). Analyze using a diffractometer (Cu-Kα radiation, λ = 1.5418 Å) .
- Stability Implications : Hydrogen bonding between the hydrochloride and aminoethyl groups enhances thermal stability. Monitor deliquescence under humidity due to hygroscopic Cl⁻ .
Advanced Research Questions
Q. How can contradictory NMR data between synthetic batches be systematically resolved?
- Methodological Answer :
- Step 1 : Verify solvent deuteriation (e.g., DMSO-d₆ vs. CDCl₃) and concentration effects on chemical shifts .
- Step 2 : Perform 2D NMR (COSY, HSQC) to assign ambiguous peaks and identify diastereomeric impurities .
- Step 3 : Cross-validate with LC-MS to correlate retention times with molecular weights of by-products .
Q. What strategies improve synthetic yield while minimizing by-products in the preparation of this compound?
- Methodological Answer :
-
Optimized Coupling Conditions : Use Schlenk techniques under inert gas to prevent oxidation of the aminoethyl group .
-
Catalysis : Employ Pd/C or Ni catalysts for reductive amination steps to enhance stereoselectivity .
-
Purification : Utilize column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/ether) to isolate the hydrochloride salt .
- Table 3 : Synthetic Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement | Source ID |
|---|---|---|---|
| Reaction Temperature | 0–5°C for amination step | 15–20% | |
| Solvent System | EtOH/H₂O (7:3) for crystallization | Purity >98% |
Q. How does the hydrochloride salt form influence solubility and bioavailability in preclinical studies?
- Methodological Answer :
- Solubility Profiling : Perform shake-flask assays at physiological pH (1.2–7.4) to compare freebase vs. salt solubility .
- Bioavailability Testing : Use in vitro Caco-2 cell models to assess permeability. Hydrochloride salts often enhance aqueous solubility but may require co-solvents (e.g., PEG 400) for in vivo dosing .
- Stability in Biological Matrices : Monitor degradation via LC-MS/MS in plasma; hydrochloride forms may exhibit slower hydrolysis than free bases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
